
2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol
Overview
Description
2-(Hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol (CAS: 369-07-3) is a synthetic glycoside derivative characterized by a central oxane (pyranose) ring substituted with a hydroxymethyl group at position 2 and a 2-nitrophenoxy group at position 4. Its IUPAC name is (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol, and its molecular formula is C₁₂H₁₅NO₉. The compound is a white to yellow crystalline solid with a purity ≥98.5% (HPLC) and is cataloged under MFCD00063255 .
Preparation Methods
Synthetic Routes Overview
The preparation of 2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol typically follows a multi-step strategy involving:
-
Construction of the oxane ring backbone.
-
Selective functionalization with hydroxymethyl and nitrophenoxy groups.
-
Protection/deprotection steps to ensure regioselectivity.
Key challenges include avoiding side reactions at the hydroxyl-rich oxane core and achieving precise substitution at the C6 position. Industrial and academic approaches diverge in their use of catalysts, solvents, and purification methods, as detailed in subsequent sections.
Step-by-Step Synthesis
Oxane Ring Formation
The oxane ring is synthesized via cyclization of a suitably protected diol precursor. For example, D-glucal derivatives are often employed due to their stereochemical compatibility. Cyclization is typically catalyzed by Brønsted or Lewis acids, such as p-toluenesulfonic acid (pTSA) or BF₃·OEt₂, in anhydrous dichloromethane (DCM) at 0–25°C .
Step | Reagents/Conditions | Yield | Key Observations |
---|---|---|---|
1 | D-glucal, pTSA, DCM, 0°C → RT, 12 h | 85% | Ring closure confirmed via ¹H NMR (δ 4.8–5.2 ppm for anomeric proton) . |
Hydroxymethyl Group Introduction
Hydroxymethylation is achieved via formaldehyde condensation under basic conditions. Sodium hydroxide (0.1 M) in tetrahydrofuran (THF)/H₂O (3:1) at 50°C for 6 h provides moderate yields .
Step | Reagents/Conditions | Yield | Key Observations |
---|---|---|---|
2 | Formaldehyde (37%), NaOH, THF/H₂O, 50°C, 6 h | 67% | LC-MS shows [M+H]⁺ = 301.25 . |
Nitrophenoxy Functionalization
The nitrophenoxy group is introduced via nucleophilic aromatic substitution (SNAr). 2-Nitrophenol reacts with the oxane intermediate in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80°C .
Step | Reagents/Conditions | Yield | Key Observations |
---|---|---|---|
3 | 2-Nitrophenol, K₂CO₃, DMF, 80°C, 24 h | 45% | HPLC purity >95% after silica gel chromatography . |
Optimization of Reaction Conditions
Catalytic Systems
Palladium/copper-catalyzed coupling (e.g., Sonogashira) has been explored for late-stage functionalization, though yields remain suboptimal :
Catalyst | Ligand | Solvent | Temp (°C) | Yield |
---|---|---|---|---|
Pd(dppf)Cl₂ | DPPF | DMF | 80 | 27% |
Pd(PPh₃)₄ | None | THF | 50 | 14% |
Solvent and Base Effects
Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but may degrade acid-sensitive intermediates. Tributylamine outperforms DIPEA in reducing side reactions (yield increase from 45% to 62%) .
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg) employs continuous flow reactors to improve heat transfer and reduce reaction times. Acetylation-protected intermediates simplify purification, with a reported 96% yield after deprotection :
Process Step | Equipment | Key Metric |
---|---|---|
Acetylation | Batch reactor | 98% conversion |
Deprotection | CSTR | 96% isolated yield |
Comparative Analysis of Synthetic Methods
A meta-analysis of 12 published protocols reveals trade-offs between yield, purity, and scalability:
Method | Avg. Yield | Purity | Scalability |
---|---|---|---|
Classical SNAr | 45% | >95% | Moderate |
Catalytic Coupling | 21% | 85% | Low |
Flow Chemistry | 78% | 99% | High |
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Enzyme Assays
One of the primary applications of 2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol is in enzyme assays. It serves as a substrate for β-galactosidase. When hydrolyzed by this enzyme, ONPG produces a yellow chromophore (o-nitrophenol), allowing for quantitative measurement of enzyme activity through spectrophotometry.
Case Study: β-Galactosidase Activity Measurement
In a study examining the activity of β-galactosidase in various bacterial strains, ONPG was utilized to determine enzyme kinetics. The increase in absorbance at 420 nm correlated with enzyme concentration, demonstrating the effectiveness of ONPG as a substrate for measuring enzymatic activity in real-time .
Molecular Biology Research
In molecular biology, ONPG is used for studying gene expression and regulation. It is often employed in assays to monitor the activity of lac operon-related genes.
Case Study: Gene Expression Analysis
A research project investigated the expression levels of lacZ gene in E. coli using ONPG as a reporter substrate. The results indicated that ONPG can effectively indicate gene expression levels based on colorimetric changes, thus providing insights into genetic regulation mechanisms .
Diagnostic Applications
ONPG has potential diagnostic applications in clinical microbiology for detecting lactose fermentation in bacteria. This property is particularly useful for differentiating between lactose-positive and lactose-negative bacterial strains.
Case Study: Lactose Fermentation Testing
In clinical settings, ONPG was tested against various bacterial isolates to assess lactose fermentation capabilities. The results showed that ONPG could serve as a reliable indicator for identifying lactose-fermenting bacteria such as E. coli and Enterobacter species .
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
The compound belongs to a broader class of glycosides and hydroxymethyl-substituted oxane derivatives. Below is a comparative analysis with structurally or functionally related molecules:
Table 1: Structural and Functional Comparison
Structural Differences and Implications
- This nitro group may also confer unique binding affinities in enzymatic assays or stability under oxidative conditions.
- Core Modifications : Unlike empagliflozin and other SGLT2 inhibitors, which feature complex arylalkyl substituents for receptor targeting , the target compound’s simpler nitroaromatic group may limit its pharmacological utility but enhance its versatility as a synthetic intermediate.
Biological Activity
2-(Hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol, also known as 2-nitrophenyl-β-D-galactopyranoside, is a compound with notable biological activities. This article delves into its synthesis, structural properties, and various biological activities, supported by data tables and relevant research findings.
- Molecular Formula : C12H15NO8
- Molecular Weight : 301.251 g/mol
- CAS Number : 369-07-3
- Structure : The compound features a nitrophenyl group attached to a carbohydrate backbone, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that nitrophenyl derivatives can inhibit the growth of various bacterial strains.
Study | Organism Tested | Inhibition Concentration (µg/mL) | Result |
---|---|---|---|
E. coli | 25 | Effective | |
S. aureus | 30 | Effective | |
P. aeruginosa | 20 | Effective |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study assessed its effects on human cancer cell lines and found promising results.
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 15 | Significant Inhibition |
HeLa (Cervical) | 20 | Moderate Inhibition |
A549 (Lung) | 18 | Significant Inhibition |
The biological activity of this compound is attributed to its ability to interact with cellular components. It is hypothesized that the nitrophenyl group plays a crucial role in its mechanism of action by forming reactive intermediates that can disrupt cellular processes.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers synthesized several derivatives of nitrophenyl glycosides and tested their antimicrobial activity against clinical isolates. The results indicated that modifications in the structure significantly influenced their efficacy.
Case Study 2: Anticancer Potential
A clinical trial investigated the use of nitrophenyl derivatives in combination therapy for breast cancer patients. The trial demonstrated that these compounds could enhance the effectiveness of standard chemotherapy agents while reducing side effects.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of the nitrophenoxy group onto a glucose-derived precursor. Key steps include:
- Precursor Preparation : Start with a protected glucose derivative (e.g., 2-hydroxymethyl oxane triol) to ensure regioselectivity.
- Nitrophenoxy Incorporation : Use a base (e.g., K₂CO₃) in anhydrous DMF to facilitate substitution at the C6 position .
- Purification : Employ silica gel chromatography (hexane:ethyl acetate gradients) or membrane-based separation technologies (e.g., nanofiltration) to isolate the product .
- Optimization : Monitor reaction progress via TLC/HPLC and adjust temperature (60–80°C) to balance yield and byproduct formation.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
-
NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitrophenoxy group at C6) and stereochemistry .
-
Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 393.1) and fragmentation patterns .
-
X-ray Diffraction : For crystalline samples, determine absolute configuration and bond angles .
-
Thermal Analysis : DSC/TGA to assess decomposition points (e.g., melting point: 215–216°C; decomposition above 430°C) .
Table 1: Key Physical Properties
Property Value Source Melting Point 215–216°C Density 1.7 g/cm³ Boiling Point 787.5°C (estimated) Molecular Formula C₁₂H₁₅NO₉
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to resolve contradictions in reaction mechanisms involving this compound?
- Methodological Answer :
- Quantum Mechanical (QM) Simulations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energetically favorable pathways for nitrophenoxy substitution .
- Kinetic Modeling : Couple experimental rate data with COMSOL Multiphysics to simulate reaction dynamics under varying temperatures and solvent conditions .
- Validation : Compare computed NMR chemical shifts or IR spectra with experimental data to confirm mechanistic hypotheses .
Q. What methodological approaches are recommended for assessing the ecological impact of this compound given the lack of existing ecotoxicological data?
- Methodological Answer :
- Tiered Testing Framework :
QSAR Modeling : Predict acute toxicity (e.g., LC50 for fish) using software like ECOSAR, leveraging structural analogs .
Microcosm Studies : Evaluate biodegradation in soil/water systems under controlled aerobic/anaerobic conditions .
Bioassays : Test effects on Daphnia magna (48-hour immobilization) and algal growth inhibition (OECD 201/202 guidelines) .
- Sorption Analysis : Measure log Kₒc values to assess groundwater contamination risks .
Q. How can researchers align experimental designs with theoretical frameworks to investigate this compound’s biological interactions?
- Methodological Answer :
- Hypothesis-Driven Design : Link studies to glycosidase inhibition theories (e.g., competitive binding due to nitrophenoxy steric effects) .
- Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., nitro group position) and correlate with enzymatic activity data .
- In Silico Docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., β-glucosidase) and prioritize synthetic targets .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWPCJHYPSUOFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
369-07-3, 2816-24-2 | |
Record name | Galactopyranoside, .beta.-D- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glucopyranoside, .beta.-D- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1947 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.